molecular formula C9H12BrNO2 B3174188 2-(4-Bromo-2-methoxy-phenoxy)-ethylamine CAS No. 951915-04-1

2-(4-Bromo-2-methoxy-phenoxy)-ethylamine

Cat. No.: B3174188
CAS No.: 951915-04-1
M. Wt: 246.1 g/mol
InChI Key: KQMUALKADABNKS-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxy-phenoxy)-ethylamine is an organic compound that belongs to the class of phenoxyethylamines. This compound features a bromine atom and a methoxy group attached to a phenoxy ring, which is further connected to an ethylamine chain. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methoxy-phenoxy)-ethylamine typically involves the reaction of 4-bromo-2-methoxyphenol with ethylene oxide in the presence of a base to form 2-(4-Bromo-2-methoxy-phenoxy)ethanol. This intermediate is then converted to the desired amine through a reductive amination process using ammonia or an amine source under reducing conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methoxy-phenoxy)-ethylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Formation of iodinated or other substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

2-(4-Bromo-2-methoxy-phenoxy)-ethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxy-phenoxy)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The ethylamine chain can further modulate the compound’s interaction with biological systems, affecting its overall efficacy and potency.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-2-methoxy-phenoxy)ethanol: An intermediate in the synthesis of the amine.

    4-Bromo-2-methoxyphenol: A precursor in the synthesis.

    2-(4-Bromo-2-methoxy-phenoxy)acetic acid: A related compound with a carboxylic acid group instead of an amine.

Uniqueness

2-(4-Bromo-2-methoxy-phenoxy)-ethylamine is unique due to the presence of both a bromine atom and a methoxy group on the phenoxy ring, combined with an ethylamine chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-12-9-6-7(10)2-3-8(9)13-5-4-11/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMUALKADABNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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